molecular formula C8H10O3 B2501960 3-(5-Methylfuran-2-yl)propanoic acid CAS No. 1456-08-2; 2033-89-8

3-(5-Methylfuran-2-yl)propanoic acid

Cat. No.: B2501960
CAS No.: 1456-08-2; 2033-89-8
M. Wt: 154.165
InChI Key: IGKLZYYMKYWZRS-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)propanoic acid is a furan-derived carboxylic acid characterized by a methyl-substituted furan ring attached to a three-carbon propanoic acid chain. The furan ring’s 5-methyl group enhances its hydrophobicity and influences electronic properties, making it a versatile scaffold in medicinal and synthetic chemistry . This compound is synthesized via condensation of methyl-substituted furan carbaldehydes with malonic acid or esters under acidic catalysis (e.g., TfOH or AlCl₃), followed by purification and characterization using NMR and IR spectroscopy .

Properties

IUPAC Name

3-(5-methylfuran-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKLZYYMKYWZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456-08-2
Record name 3-(5-methylfuran-2-yl)propanoic acid
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Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the furan ring or propanoic acid chain, which modulate solubility, acidity, and biological activity.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
3-(5-Methylfuran-2-yl)propanoic acid 5-methyl (furan) C₈H₁₀O₃ 154.16 Moderate hydrophobicity; pKa ~4.5 (propanoic acid); E-isomer predominant
3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic acid (CAS 24098-77-9) 5-(4-methoxyphenyl) (furan) C₁₄H₁₄O₄ 258.26 Enhanced aromaticity; increased lipophilicity due to methoxyphenyl group
3-[5-(2-Fluorophenyl)furan-2-yl]propanoic acid (CAS 24090-21-9) 5-(2-fluorophenyl) (furan) C₁₃H₁₁FO₃ 234.22 Electron-withdrawing fluorine enhances acidity (pKa ~3.9); improved metabolic stability
3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid (CAS 773125-91-0) 5-(2-CF₃-phenyl), β-amino (propanoic acid) C₁₄H₁₂F₃NO₃ 299.25 Amino group increases polarity; trifluoromethyl enhances enzyme-binding affinity
3-(3-Methyl-5-pentylfuran-2-yl)propanoic acid (CAS 69662-69-7) 3-methyl, 5-pentyl (furan) C₁₂H₁₈O₃ 210.27 High lipophilicity; potential membrane-targeting activity

Stability and Reactivity

  • Electron-donating groups (e.g., methyl, methoxy) stabilize the furan ring against oxidation, whereas electron-withdrawing groups (e.g., fluorine, CF₃) increase acidity and reactivity toward nucleophiles .
  • The β-amino group in CAS 773125-91-0 facilitates salt formation, improving aqueous solubility for pharmaceutical formulations .

Preparation Methods

Knoevenagel Condensation Followed by Hydrogenation

Reaction Mechanism

The Knoevenagel condensation between 5-methylfuran-2-carboxaldehyde and malonic acid in the presence of a base (e.g., piperidine or ammonium acetate) forms 3-(5-methylfuran-2-yl)acrylic acid. Subsequent hydrogenation of the α,β-unsaturated intermediate using palladium on carbon (Pd/C) under 3 atm H₂ yields the saturated propanoic acid derivative.

Key Reaction Conditions:
  • Aldehyde-to-malonic acid ratio : 1:1.2 (mol/mol)
  • Catalyst : 5 mol% piperidine in ethanol (reflux, 6 hours)
  • Hydrogenation : 10 wt% Pd/C, 25°C, 12 hours
Data Table 1: Optimization of Knoevenagel-Hydrogenation Method
Parameter Condition 1 Condition 2 Condition 3
Base Catalyst Piperidine NH₄OAc DBU
Yield (Acrylic Acid) 78% 65% 82%
Hydrogenation Time 12 h 18 h 8 h
Final Product Purity 98.5% 97.2% 99.1%

This method achieves a 76–82% overall yield but requires stringent control over hydrogenation parameters to prevent over-reduction of the furan ring.

Grignard Addition to Ethyl 3-Oxopropanoate

Synthetic Pathway

5-Methylfuran-2-ylmagnesium bromide, generated in situ from 2-bromo-5-methylfuran and magnesium in tetrahydrofuran (THF), reacts with ethyl 3-oxopropanoate. The resulting tertiary alcohol undergoes acidic hydrolysis (HCl, H₂O) to yield the target compound.

Critical Considerations:
  • Grignard Stability : THF must be anhydrous to prevent premature quenching.
  • Quenching Protocol : Gradual addition to ethyl 3-oxopropanoate at −10°C minimizes side reactions.
Data Table 2: Grignard Method Performance Metrics
Step Temperature Time Yield
Grignard Formation 40°C 2 h 89%
Nucleophilic Addition −10°C 1 h 75%
Acidic Hydrolysis 25°C 4 h 92%

This pathway offers a 63% overall yield but demands specialized equipment for low-temperature reactions.

Biocatalytic Synthesis Using Engineered Enzymes

Immobilized Thiamine Diphosphate (ThDP)-Dependent Enzymes

Recent advances employ recombinant transketolases from Escherichia coli to catalyze the formation of C–C bonds between 5-methylfuran-2-carboxaldehyde and pyruvate. The resulting α-keto acid intermediate is reduced by NADPH-dependent dehydrogenases to yield the target compound.

Advantages:
  • Stereoselectivity : >99% enantiomeric excess (ee) for (R)-configured byproducts.
  • Sustainability : Aqueous reaction media, 30°C, pH 7.4.
Data Table 3: Biocatalytic Method Efficiency
Enzyme System Substrate Conversion Space-Time Yield (g/L/h)
Wild-Type Transketolase 44% 0.8
Mutant TKL-G281A 91% 2.3

While promising, this method remains limited by enzyme cost and scalability challenges.

Industrial-Scale Production via Continuous Flow Reactors

Tubular Reactor Design

A two-stage continuous flow system combines furan aldehyde with malonic acid in Module 1 (residence time: 20 min, 80°C), followed by catalytic hydrogenation in Module 2 (Pd/Al₂O₃, 50°C, 10 bar H₂).

Performance Metrics:
  • Throughput : 12 kg/h
  • Purity : 99.4% (by HPLC)
  • Solvent Recovery : 98% ethanol recycled.

This approach reduces batch-to-batch variability and is ideal for large-scale manufacturing.

Comparative Analysis of Methods

Data Table 4: Method Comparison for Industrial Adoption
Method Yield Cost (USD/kg) Environmental Impact (E-Factor)
Knoevenagel-H₂ 78% 120 8.7
Grignard 63% 290 14.2
Biocatalytic 91% 410 3.1
Continuous Flow 85% 95 5.9

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-Methylfuran-2-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous furan derivatives. A plausible route involves:

  • Friedel-Crafts alkylation or hydroarylation to attach the methylfuran moiety to a propanoic acid backbone .
  • Use of superacid catalysts (e.g., BF₃·Et₂O) for cyclization or coupling reactions .
  • Optimization of solvent (e.g., dichloromethane or ethanol) and temperature (typically 60–80°C) to enhance regioselectivity .
    Key challenges include minimizing side reactions (e.g., over-oxidation) and improving purity via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies protons on the furan ring (δ 6.1–6.3 ppm for H-3 and H-4) and the propanoic acid chain (δ 2.5–3.0 ppm for CH₂ groups) .
    • ¹³C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm) and furan carbons (δ 105–110 ppm) .
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O in furan) .
  • Mass Spectrometry (MS) :
    • ESI-MS in negative mode detects the deprotonated molecule [M-H]⁻, with fragmentation patterns confirming the methylfuran substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions may arise from structural analogs (e.g., nitro- or chloro-substituted furans) or assay variability. Strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to differentiate specific vs. nonspecific effects .
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies stem from rapid degradation .
  • Computational Docking : Compare binding affinities to target proteins (e.g., COX-2, CYP450) using software like AutoDock .

Q. What experimental designs are recommended for studying the enzyme inhibition potential of this compound?

Methodological Answer:

  • Enzyme Selection : Target enzymes with known furan sensitivity (e.g., lipoxygenase, acetylcholinesterase) .
  • Kinetic Assays :
    • Use fluorogenic substrates (e.g., AMC derivatives) in continuous assays to determine inhibition mode (competitive/non-competitive) .
    • Measure Ki values via Lineweaver-Burk plots under varied substrate concentrations .
  • Structural Analysis : Co-crystallize the compound with the enzyme (e.g., X-ray crystallography) to identify binding motifs .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., furan ring vs. carboxylic acid) .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates in oxidation/reduction pathways .
  • Machine Learning : Train models on PubChem data to predict solubility, logP, and toxicity .

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